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Compound of Interest

Compound Name: Rauvoyunine B

Cat. No.: B15587560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rauvoyunine B, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia

yunnanensis. The information presented herein is compiled from the study by Gao et al. (2011),

which first reported the isolation and structural elucidation of this compound.[1][2] This

document is intended to serve as a valuable resource for researchers engaged in natural

product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to

determine the molecular formula of Rauvoyunine B.

Parameter Value

Molecular Formula C₂₁H₂₂N₂O₅

Ionization Mode Positive

Measured m/z 421.1424 [M+Na]⁺

Calculated m/z 421.1426 for C₂₁H₂₂N₂O₅Na
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The structural framework of Rauvoyunine B was elucidated through extensive 1D and 2D

NMR experiments. The ¹H and ¹³C NMR data were recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

3 4.29 d 11.0

5 3.53 m

6α 2.10 m

6β 2.45 m

9 7.18 d 7.5

10 6.78 t 7.5

12 6.74 d 7.5

14 2.65 dd 11.0, 4.0

15 2.90 m

16 4.95 s

17α 4.25 d 17.0

17β 4.40 d 17.0

18 1.69 d 7.0

19 5.60 q 7.0

21α 2.95 d 14.5

21β 3.58 d 14.5

N-H 7.95 s

OMe 3.84 s

OMe 3.75 s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Position δC (ppm) Type

2 173.5 C

3 61.8 CH

5 53.2 CH

6 32.5 CH₂

7 55.4 C

8 134.5 C

9 123.5 CH

10 118.8 CH

11 158.2 C

12 109.8 CH

13 138.7 C

14 38.7 CH

15 34.5 CH

16 94.8 CH

17 45.9 CH₂

18 13.1 CH₃

19 125.8 CH

20 135.4 C

21 54.8 CH₂

OMe 55.9 CH₃

OMe 51.9 CH₃

Infrared (IR) Spectroscopy Data
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While the primary source does not provide a detailed list of IR absorption bands, the presence

of hydroxyl, amine, ester, and aromatic functionalities in the structure of Rauvoyunine B would

suggest characteristic IR absorptions. Typically, these would include:

O-H stretching: A broad band around 3400 cm⁻¹

N-H stretching: A sharp to broad band around 3300-3500 cm⁻¹

C=O stretching (ester): A strong, sharp band around 1730 cm⁻¹

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region

C-O stretching: Bands in the 1000-1300 cm⁻¹ region

Experimental Protocols
Extraction and Isolation of Rauvoyunine B
The following diagram outlines the general workflow for the extraction and isolation of

Rauvoyunine B from the aerial parts of Rauvolfia yunnanensis.
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Caption: Isolation and Characterization Workflow for Rauvoyunine B.
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Detailed Methodology:

Plant Material: The aerial parts of Rauvolfia yunnanensis were collected and air-dried.

Extraction: The dried plant material was powdered and extracted with methanol (MeOH) at

room temperature.

Acid-Base Partitioning: The resulting crude methanol extract was subjected to an acid-base

partitioning procedure to separate the total alkaloids.

Chromatography: The total alkaloid extract was then subjected to multiple chromatographic

steps for purification. This included:

Silica gel column chromatography.

Sephadex LH-20 column chromatography.

Reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure

compound, Rauvoyunine B.

Spectroscopic Analysis
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) were

acquired on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per

million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.0).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on a Bruker Daltonics Apex II mass spectrometer.

IR Spectroscopy: The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer

with KBr pellets.

Logical Relationships in Structure Elucidation
The following diagram illustrates the logical flow of how different spectroscopic data were

integrated to determine the structure of Rauvoyunine B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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